![molecular formula C10H13N5O2S B12780468 [(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol CAS No. 145913-76-4](/img/structure/B12780468.png)
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxathiolan N6-MeA-beta is a compound that features a 1,3-oxathiolane ring structure coupled with an N6-methyladenosine moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the oxathiolane ring and the N6-methyladenosine moiety endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane nucleosides, including Oxathiolan N6-MeA-beta, typically involves the creation of the oxathiolane ring followed by the coupling of this ring with a nucleobase. One common method involves the selective N-glycosylation of carbohydrate precursors at the C-1 position. This process can be carried out using various reagents and catalysts, such as Lewis acids, to achieve stereoselective N-glycosylation .
Industrial Production Methods
Industrial production of 1,3-oxathiolane nucleosides often involves efficient methods for the preparation of the oxathiolane ring and subsequent condensation with a pyrimidine or purine base. These processes can be optimized to produce the compounds as isolated enantiomers, which are crucial for their biological activity .
Chemical Reactions Analysis
Types of Reactions
Oxathiolan N6-MeA-beta can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxathiolane ring and the N6-methyladenosine moiety allows for diverse reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Oxathiolan N6-MeA-beta include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of peroxides or other oxidizing agents, while reduction reactions may utilize hydrogenation catalysts or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the oxathiolane ring may lead to the formation of sulfoxides or sulfones, while substitution reactions at the N6-methyladenosine moiety can result in various modified nucleosides.
Scientific Research Applications
Oxathiolan N6-MeA-beta has a wide range of scientific research applications:
Chemistry: It is used as a molecular probe to study nucleoside analogues and their interactions.
Industry: The compound is used in the development of novel pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Oxathiolan N6-MeA-beta involves its interaction with specific molecular targets and pathways. The N6-methyladenosine moiety is known to influence various aspects of RNA metabolism, including splicing, translation, and stability . The oxathiolane ring may also contribute to the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Oxathiolan N6-MeA-beta can be compared with other similar compounds, such as:
N6-methyladenosine (m6A): A prevalent RNA modification that regulates gene expression and RNA metabolism.
1,3-oxathiolane nucleosides: These compounds share the oxathiolane ring structure and are used as nucleoside analogues in various research and therapeutic applications.
The uniqueness of Oxathiolan N6-MeA-beta lies in the combination of the oxathiolane ring and the N6-methyladenosine moiety, which provides distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
145913-76-4 |
|---|---|
Molecular Formula |
C10H13N5O2S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)14-5-15(8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m0/s1 |
InChI Key |
JZWKOFQHPPYKSI-NKWVEPMBSA-N |
Isomeric SMILES |
CNC1=NC=NC2=C1N(C=N2)[C@@H]3CS[C@@H](O3)CO |
Canonical SMILES |
CNC1=NC=NC2=C1N(C=N2)C3CSC(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
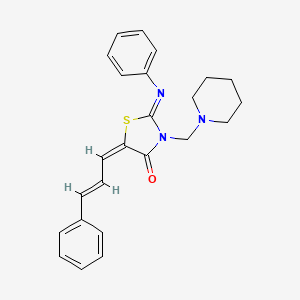
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
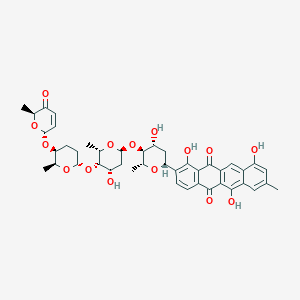
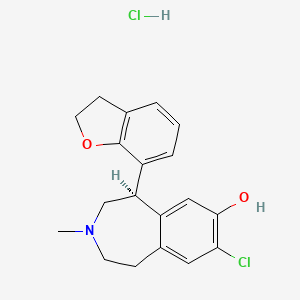
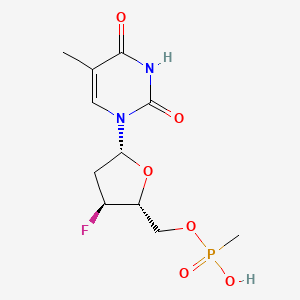
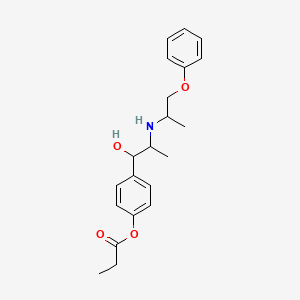
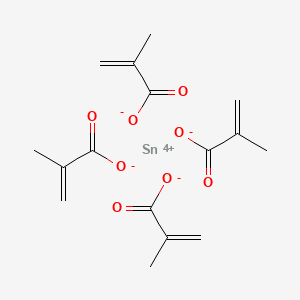

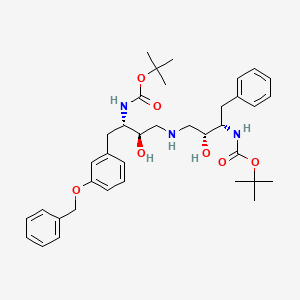
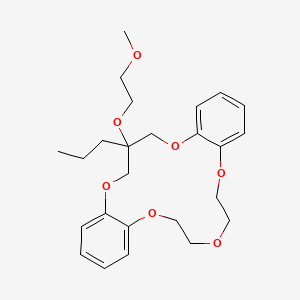


![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
